trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol
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Overview
Description
trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol: is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity. This particular compound features an amino group attached to the cyclobutane ring, with an ethylphenyl substituent on the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to a more reduced form, such as an amine.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine .
Scientific Research Applications
Chemistry: In chemistry, trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its unique structure may interact with biological targets in ways that other compounds cannot .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism by which trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the activity of the target molecule. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- trans-2-[(2-Phenyl)amino]cyclobutan-1-ol
- trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol
- trans-2-[(2-Propylphenyl)amino]cyclobutan-1-ol
Uniqueness: What sets trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol apart from similar compounds is its specific ethylphenyl substituent. This substituent can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it unique in its applications and effects .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R,2R)-2-(2-ethylanilino)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-2-9-5-3-4-6-10(9)13-11-7-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1 |
InChI Key |
JHUQVWDMVBKGEK-VXGBXAGGSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N[C@@H]2CC[C@H]2O |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCC2O |
Origin of Product |
United States |
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